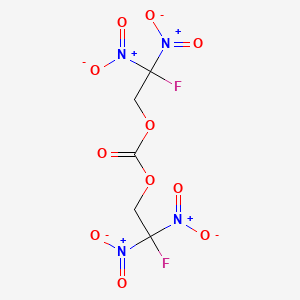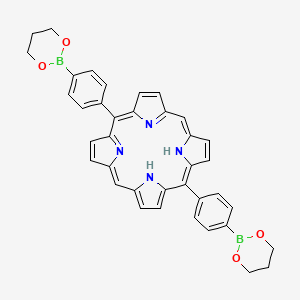![molecular formula C9H12O3 B13737353 [(Phenylmethoxy)methoxy]methanol CAS No. 35445-70-6](/img/structure/B13737353.png)
[(Phenylmethoxy)methoxy]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Phenylmethoxy)methoxy]methanol is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a phenyl group attached to a methoxymethoxy group, which is further connected to a methanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylmethoxy)methoxy]methanol typically involves the reaction of phenol with formaldehyde and methanol under controlled conditions. One common method is the Williamson ether synthesis, where phenol is first converted to phenoxide ion using a strong base like sodium hydroxide. This phenoxide ion then reacts with methoxymethyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where phenol, formaldehyde, and methanol are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
[(Phenylmethoxy)methoxy]methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Phenylmethoxyacetic acid or phenylmethoxyacetaldehyde.
Reduction: Phenylmethanol or methoxybenzene.
Substitution: Various substituted phenylmethoxy compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(Phenylmethoxy)methoxy]methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the production of polymers, resins, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of [(Phenylmethoxy)methoxy]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions, while the methoxymethoxy group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound is unique due to its combination of a phenyl group with a methoxymethoxy group and a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
35445-70-6 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
phenylmethoxymethoxymethanol |
InChI |
InChI=1S/C9H12O3/c10-7-12-8-11-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI-Schlüssel |
POVJSJMXWVTKRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCOCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)



![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)


![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
